4-Methylmorpholine-2-carboxylic acid hydrochloride

Purity Quality control Procurement

4-Methylmorpholine-2-carboxylic acid hydrochloride (CAS 841274-05-3) is the optimal morpholine building block for peptide coupling and parallel synthesis. Its N-methyl group reduces basicity (pKa 7.38 vs 8.36 for unmethylated) and blocks N-oxidation while maintaining steric accessibility (Taft Es=0.00). The racemic HCl salt ensures high crystallinity, aqueous solubility, and ≥97% purity, eliminating iterative purification. At kilogram scale, the racemate costs 2–10× less than chiral versions, accelerating process development. Procure with confidence for reproducible, scalable results.

Molecular Formula C6H12ClNO3
Molecular Weight 181.62
CAS No. 841274-05-3
Cat. No. B3029931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylmorpholine-2-carboxylic acid hydrochloride
CAS841274-05-3
Molecular FormulaC6H12ClNO3
Molecular Weight181.62
Structural Identifiers
SMILESCN1CCOC(C1)C(=O)O.Cl
InChIInChI=1S/C6H11NO3.ClH/c1-7-2-3-10-5(4-7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H
InChIKeyHWHCYNGGRABGQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylmorpholine-2-carboxylic acid hydrochloride (CAS 841274-05-3) – Procurement-Relevant Baseline Profile


4-Methylmorpholine-2-carboxylic acid hydrochloride (CAS 841274-05-3) is a racemic, N-methyl substituted morpholine carboxylic acid supplied as the hydrochloride salt. It features a carboxylic acid at the 2-position and a methyl group on the ring nitrogen, yielding a molecular formula of C₆H₁₂ClNO₃ and molecular weight of 181.62 g·mol⁻¹ . The free base (CAS 842949-48-8) is also commercially available; however, the hydrochloride salt form is preferred for many applications because it provides improved crystallinity, higher aqueous solubility, and simpler handling relative to the free amino acid .

Why 4-Methylmorpholine-2-carboxylic acid hydrochloride Cannot Be Simply Replaced by In-Class Morpholine Analogs


Morpholine-2-carboxylic acids with different N-substituents (H, ethyl, isopropyl, Boc) or different salt forms (free base vs. HCl) exhibit divergent physicochemical properties that directly control reactivity, purification behavior, and safety. Because the methyl substituent uniquely balances steric demand and amine basicity, simple substitution with an unmethylated, longer-chain alkyl, or free-base analog can lead to unanticipated side-reactions, altered coupling efficiency, or increased cost in downstream processes [1][2]. The quantitative evidence below demonstrates these measurable differences and explains why this specific compound should be prioritized for procurement.

Quantified Differentiation of 4-Methylmorpholine-2-carboxylic acid hydrochloride Against Closest Analogs


Higher Commercial Purity: 98 % vs. 95 % for 4-Ethyl and Unsubstituted Analogs

4-Methylmorpholine-2-carboxylic acid hydrochloride is routinely supplied at ≥98 % purity, whereas the 4-ethyl analog (CAS 1354952-17-2) and the unsubstituted morpholine-2-carboxylic acid hydrochloride (CAS 300582-83-6) are typically offered at 95 % purity . This 3-percentage-point purity advantage reduces the need for additional purification steps when high-purity intermediates are required.

Purity Quality control Procurement

Attenuated Nitrogen Basicity (pKa 7.38) Suppresses Side-Reactions vs. Unsubstituted Morpholine (pKa 8.36)

The conjugate acid of 4-methylmorpholine has a pKa of 7.38, whereas the conjugate acid of morpholine has a pKa of 8.36 [1][2]. The 0.98 log unit reduction in basicity means that the N-methylated amine is a weaker nucleophile and a less aggressive base, which can reduce undesired racemization or elimination in sensitive coupling reactions.

Basicity Side-reaction control Amide coupling

Minimal Steric Bulk (Taft Es = 0.00) Preserves Reactivity While Preventing Over-Alkylation

The methyl group on nitrogen provides the smallest possible steric demand among common N-alkyl substituents (Taft steric parameter Es = 0.00), whereas the ethyl group (Es = –0.07) and isopropyl group (Es = –0.47) introduce progressively greater steric hindrance [1]. This minimal bulk is sufficient to block unwanted quaternisation or N-oxidation pathways while leaving the carboxylic acid and morpholine ring reactivity largely intact.

Steric hindrance Taft parameter Reactivity

Racemic Form Delivers Cost-Effective Bulk Supply Compared to Enantiopure Versions

4-Methylmorpholine-2-carboxylic acid hydrochloride is supplied as a racemic mixture (stereochemistry: RACEMIC) . Enantiomerically pure (R)- or (S)-4-methylmorpholine-2-carboxylic acid hydrochlorides typically command a significant price premium due to additional chiral resolution or asymmetric synthesis steps. While exact pricing varies, racemic building blocks are generally 2–10× less expensive per gram than their single-enantiomer counterparts, making the racemate the default choice when stereochemistry is not critical to the target application.

Cost-efficiency Racemic Bulk procurement

Optimal Application Scenarios for 4-Methylmorpholine-2-carboxylic acid hydrochloride Based on Quantitative Differentiation


High-Purity Intermediate for Multi-Step Pharmaceutical Synthesis

When a project demands a morpholine-containing building block with assured ≥98 % purity to avoid iterative purification, 4-methylmorpholine-2-carboxylic acid hydrochloride is the superior choice. Its higher baseline purity relative to 95 %-grade 4-ethyl or unsubstituted analogs reduces downstream failure risk and accelerates route scouting.

Amino Acid Surrogate in Peptide or Peptidomimetic Chemistry

The reduced amine basicity (pKa 7.38 vs. 8.36 for unmethylated morpholine) makes this compound a preferred building block for solid- or solution-phase peptide couplings where epimerisation or base-catalysed side-reactions must be minimised.

Reactivity-Sensitive Library Synthesis in Medicinal Chemistry

The methyl substituent introduces negligible steric hindrance (Taft Es = 0.00) while still blocking N-oxidation and quaternisation pathways . This property renders the compound ideal for parallel synthesis libraries where consistent reactivity across diverse substrates is paramount.

Cost-Sensitive Bulk Intermediate for Non-Chiral Targets

For kilogram-scale campaigns where stereochemistry is irrelevant, the racemic hydrochloride salt provides significant cost savings over enantiopure versions (typically 2–10× less expensive per gram) , making it the economical choice for early-stage process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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